Flagellin 22

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Flagellin 22 (Flg22) is a fragment of bacterial flagellin and is an effective elicitor in both plants and algae . It is derived from the flagellin N-terminus of Pseudomonas aeruginosa and is known to elicit specific innate immune responses in plants as well as animals .

Synthesis Analysis

Flg22 can activate a gene that triggers immunity (PTI) and leads to reduced expression of growth-promoting hormone brassinolide (BR) biosynthesis in plants . It also regulates the release of an ethylene response factor substrate in Arabidopsis MAP kinase 6 by ethylene signaling .Molecular Structure Analysis

The structure of flagellin is responsible for the helical shape of the flagellar filament, which is important for its proper function . The helical N- and C-termini of flagellin form the inner core of the flagellin protein, and is responsible for flagellin’s ability to polymerize into a filament .Chemical Reactions Analysis

Flg22 can activate a gene that triggers immunity (PTI) and leads to reduced expression of growth-promoting hormone brassinolide (BR) biosynthesis in plants . It also regulates the release of an ethylene response factor substrate in Arabidopsis MAP kinase 6 by ethylene signaling .Physical And Chemical Properties Analysis

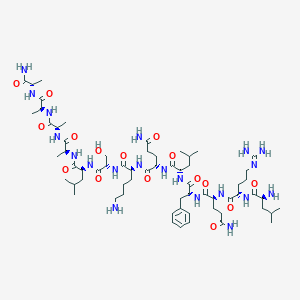

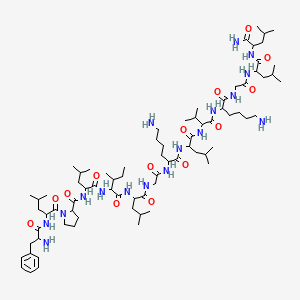

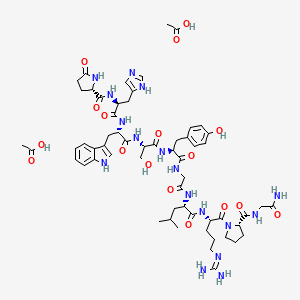

The molecular weight of Flg22 is 2272.48, and its formula is C93H162N32O34 . The sequence of Flg22 is Gln-Arg-Leu-Ser-Thr-Gly-Ser-Arg-Ile-Asn-Ser-Ala-Lys-Asp-Asp-Ala-Ala-Gly-Leu-Gln-Ile-Ala .Wissenschaftliche Forschungsanwendungen

Immune System Activation and Disease Resistance

Flagellin 22 is notable for its role in stimulating the immune system and enhancing disease resistance. Zhang et al. (2014) reported that bacterial flagellin prevented and cured rotavirus infection in mice through innate immunity activation, specifically via Toll-like receptor 5 (TLR5) and NOD-like receptor C4 (NLRC4), leading to production of cytokines IL-22 and IL-18 (Zhang et al., 2014). Similarly, Georgel et al. (2019) found that flagellin reduced influenza A virus replication, independent of type I interferon and IL-22 signaling, suggesting its potential as a broad-spectrum antiviral agent (Georgel et al., 2019).

Enhancing Mucosal Immune Defense

Kinnebrew et al. (2012) discovered that flagellin enhances mucosal immune defense by inducing IL-23 production from intestinal CD103(+)CD11b(+) dendritic cells, leading to a burst of IL-22 and subsequent expression of bactericidal C-type lectin RegIIIγ (Kinnebrew et al., 2012).

Plant Disease Resistance

In the context of plant pathology, Zipfel et al. (2004) demonstrated that flagellin perception in Arabidopsis thaliana induces defense-related gene expression and triggers resistance to pathogenic bacteria, highlighting its importance in plant innate immunity (Zipfel et al., 2004).

Therapeutic Potential and Vaccine Development

Sofronov et al. (2017) discussed the therapeutic potential of flagellin, particularly as an adjuvant in vaccines against various infectious diseases, emphasizing its role in enhancing immune responses (Sofronov et al., 2017). Mizel and Bates (2010) reviewed the effectiveness of flagellin as an adjuvant, noting its ability to promote cytokine production and activate immune cells, which can be leveraged in vaccine design (Mizel & Bates, 2010).

Bacterial Motility and Host Interaction

Schoenlein and Ely (1989) characterized the role of flagellin in bacterial motility and interaction with host cells, providing insights into its function in microbial pathogenesis and host immune responses (Schoenlein & Ely, 1989).

Wirkmechanismus

Target of Action

Flagellin 22, a fragment of bacterial flagellin, primarily targets a plant receptor known as FLAGELLIN SENSING 2 (FLS2) . FLS2 is a membrane-bound leucine-rich repeat-receptor kinase . This receptor plays a crucial role in recognizing this compound and initiating the plant’s defense mechanisms .

Mode of Action

Upon detection of this compound, FLS2 quickly binds to BRI1-associated kinase 1 (BAK1) . This interaction initiates signaling through reciprocal transphosphorylation of their kinase domains . The binding of this compound to FLS2 results in receptor heterodimerization with BAK1 and the cytoplasmic-kinase BIK1 . This binding triggers the activation of downstream signaling leading to pattern-triggered immunity (PTI) .

Biochemical Pathways

The interaction of this compound with FLS2 and BAK1 triggers a series of biochemical pathways. These pathways lead to the activation of reactive oxygen species (ROS) scavenging enzymes and increased expression of pathogenesis-related (PR) genes . The activation of these pathways results in a hypersensitive reaction (HR) in non-host tobacco . The pathways also involve the activation of mitogen-activated protein kinase (MAPK), stress-activated protein kinase (SAPK), and Ikappa B kinase (IKK) signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound involve its transport to distal organs with the closest vascular connections . Remarkably, entry into the plant cell via endocytosis together with the FLS2 receptor is needed for delivery to vascular tissue and long-distance transport of this compound . This process contrasts with known routes of long-distance transport of other non-cell-permeant molecules in plants, which require membrane-localized transporters for entry to vascular tissue .

Result of Action

The binding of this compound to its target receptors results in a series of molecular and cellular effects. These effects include eliciting a hypersensitive reaction (HR) in non-host tobacco, activating reactive oxygen species (ROS) scavenging enzymes, and increasing pathogenesis-related (PR) gene expression . The result of these actions is the triggering of a systemic immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other pathogen-associated molecular patterns (PAMPs) can cross-activate cold response and increase cold tolerance of host plants . Additionally, the transport of this compound to distal cells and tissues following vascular connections can be influenced by the plant’s vascular architecture .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

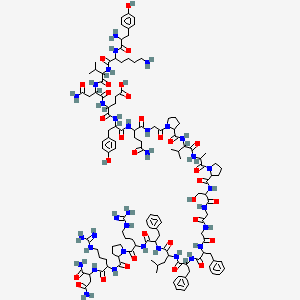

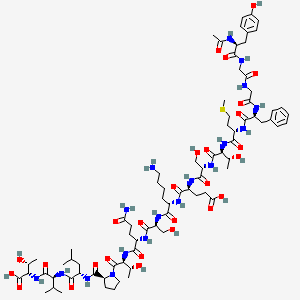

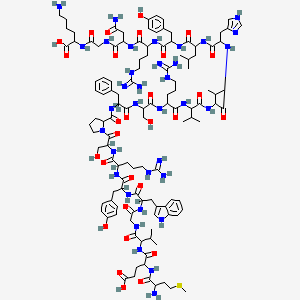

| { "Design of the Synthesis Pathway": "The synthesis pathway for Flagellin 22 involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH)", "Rink amide resin", "N,N'-Diisopropylcarbodiimide (DIC)", "N-Hydroxybenzotriazole (HOBt)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Diethyl ether", "Methanol", "Acetonitrile", "Water" ], "Reaction": [ "Loading of Fmoc-Ala-OH onto Rink amide resin using DIC and HOBt", "Coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Val-OH sequentially using DIC and HOBt", "Removal of Fmoc protecting group using 20% piperidine in DMF", "Cleavage of peptide from resin using TFA/TIS/H2O (95:2.5:2.5)", "Purification of crude peptide using preparative HPLC", "Characterization of purified peptide using analytical HPLC and mass spectrometry" ] } | |

CAS-Nummer |

304642-91-9 |

Molekularformel |

C₉₃H₁₆₂N₃₂O₃₄ |

Molekulargewicht |

2272.48 |

Sequenz |

One Letter Code: QRLSTGSRINSAKDDAAGLQIA |

Synonyme |

Flagellin 22 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.